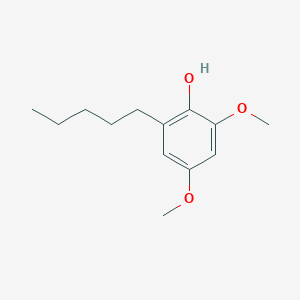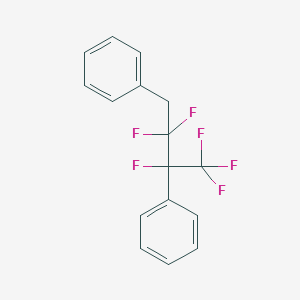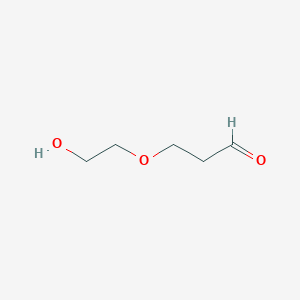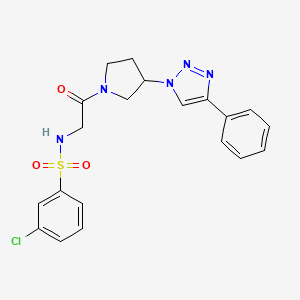
2,4-Dimethoxy-6-pentylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-6-pentylphenol is an organic compound with the molecular formula C₁₃H₂₀O₃ It is a phenolic compound characterized by the presence of two methoxy groups and a pentyl chain attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-pentylphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2,4-dimethoxyphenol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-6-pentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2,4-Dimethoxy-6-pentylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-6-pentylphenol involves its interaction with specific molecular targets. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxyphenol: Lacks the pentyl chain, resulting in different chemical properties and applications.
6-Pentyl-2,4-dihydroxyphenol: Contains hydroxyl groups instead of methoxy groups, leading to distinct reactivity.
2,4-Dimethoxy-6-methylphenol: Has a methyl group instead of a pentyl chain, affecting its physical and chemical properties.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
89244-01-9 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2,4-dimethoxy-6-pentylphenol |
InChI |
InChI=1S/C13H20O3/c1-4-5-6-7-10-8-11(15-2)9-12(16-3)13(10)14/h8-9,14H,4-7H2,1-3H3 |
Clé InChI |
SFMILRAEDXJXGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=CC(=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)

![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)

![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)


![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
